N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodo-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of N3-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. The starting materials typically include 5-ethyl-1,3,4-thiadiazole-2-amine and 4-iodo-1H-pyrazole-3-carboxylic acid. The synthesis process involves the formation of an amide bond between the carboxylic acid group of the pyrazole and the amine group of the thiadiazole derivative. This reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Chemical Reactions Analysis
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N3-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glutaminase, which plays a crucial role in cellular metabolism. By inhibiting glutaminase, the compound disrupts the metabolic processes of cancer cells, leading to their death .
Comparison with Similar Compounds
N~3~-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
5-Phenyl-1,3,4-thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.
2-Amino-1,3,4-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C14H13IN6O3S2 |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H13IN6O3S2/c1-2-11-18-20-14(25-11)21-26(23,24)9-5-3-8(4-6-9)17-13(22)12-10(15)7-16-19-12/h3-7H,2H2,1H3,(H,16,19)(H,17,22)(H,20,21) |
InChI Key |
KFVQAZRKCYXLCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)I |
Origin of Product |
United States |
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